molecular formula C30H31N3O5S B2604623 N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923172-18-3

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2604623
CAS No.: 923172-18-3
M. Wt: 545.65
InChI Key: GXFFAVVSTWITDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Biochemical Analysis

Biochemical Properties

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, it may interact with oxidoreductase enzymes, affecting their catalytic activity and potentially altering redox states within cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions . For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and redox balance . The compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites and overall metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound within certain cellular compartments, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent . The intermediate products are then subjected to further reactions to introduce the anthracene sulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combined structural features of benzylpiperazine and anthracene sulfonamide. This dual functionality provides it with distinct pharmacological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5S/c1-31(15-7-12-28(34)33-18-16-32(17-19-33)21-22-8-3-2-4-9-22)39(37,38)23-13-14-26-27(20-23)30(36)25-11-6-5-10-24(25)29(26)35/h2-6,8-11,13-14,20H,7,12,15-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFAVVSTWITDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.